molecular formula C22H30Cl2N2O3 B4099555 N-tert-butyl-2-[2-chloro-6-methoxy-4-[(1-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride

N-tert-butyl-2-[2-chloro-6-methoxy-4-[(1-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride

Cat. No.: B4099555
M. Wt: 441.4 g/mol
InChI Key: FGYZKLHRKXUWGN-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[2-chloro-6-methoxy-4-[(1-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride is a complex organic compound with a unique structure that includes a tert-butyl group, a chloro-methoxy substituted phenoxy group, and a phenylethylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[2-chloro-6-methoxy-4-[(1-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the phenoxyacetamide core, followed by the introduction of the tert-butyl group and the phenylethylamino moiety. Common reagents used in these reactions include chloroform, methanol, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[2-chloro-6-methoxy-4-[(1-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

N-tert-butyl-2-[2-chloro-6-methoxy-4-[(1-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic effects includes investigations into its use as an anti-inflammatory or anticancer agent.

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-tert-butyl-2-[2-chloro-6-methoxy-4-[(1-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-2-[2-chloro-6-methoxyphenoxy]acetamide: Lacks the phenylethylamino moiety, resulting in different chemical and biological properties.

    2-[2-chloro-6-methoxy-4-[(1-phenylethylamino)methyl]phenoxy]acetamide: Lacks the tert-butyl group, which affects its stability and reactivity.

    N-tert-butyl-2-[2-chloro-4-[(1-phenylethylamino)methyl]phenoxy]acetamide: Lacks the methoxy group, altering its electronic properties and reactivity.

Uniqueness

N-tert-butyl-2-[2-chloro-6-methoxy-4-[(1-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

N-tert-butyl-2-[2-chloro-6-methoxy-4-[(1-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN2O3.ClH/c1-15(17-9-7-6-8-10-17)24-13-16-11-18(23)21(19(12-16)27-5)28-14-20(26)25-22(2,3)4;/h6-12,15,24H,13-14H2,1-5H3,(H,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYZKLHRKXUWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC(=C(C(=C2)Cl)OCC(=O)NC(C)(C)C)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-tert-butyl-2-[2-chloro-6-methoxy-4-[(1-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride
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N-tert-butyl-2-[2-chloro-6-methoxy-4-[(1-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride
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N-tert-butyl-2-[2-chloro-6-methoxy-4-[(1-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride
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N-tert-butyl-2-[2-chloro-6-methoxy-4-[(1-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride
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N-tert-butyl-2-[2-chloro-6-methoxy-4-[(1-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride

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